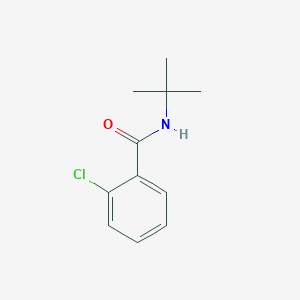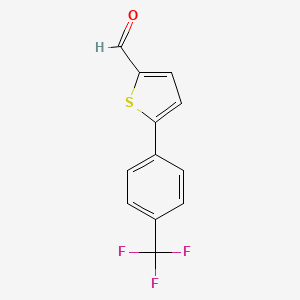![molecular formula C10H6ClN3 B1598800 4-chloro-9H-pyrimido[4,5-b]indole CAS No. 5719-08-4](/img/structure/B1598800.png)
4-chloro-9H-pyrimido[4,5-b]indole
Vue d'ensemble
Description
4-chloro-9H-pyrimido[4,5-b]indole is a useful research compound. Its molecular formula is C10H6ClN3 and its molecular weight is 203.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anti-inflammatoires
Le motif 9H-pyrimido[4,5-b]indole est essentiel dans le développement d'agents anti-inflammatoires. Ces composés peuvent inhiber la production de cytokines pro-inflammatoires et moduler la réponse inflammatoire, ce qui est crucial dans le traitement de maladies comme l'arthrite et autres affections inflammatoires chroniques .
Applications antimicrobiennes
Ce motif joue également un rôle dans la thérapie antimicrobienne. Les chercheurs ont découvert que les dérivés de 9H-pyrimido[4,5-b]indoles présentent une activité antimicrobienne contre une gamme de pathogènes bactériens et fongiques, ce qui en fait des candidats potentiels pour de nouveaux médicaments antibiotiques .
Activité antipaludique
Des composés présentant la structure 9H-pyrimido[4,5-b]indole ont été étudiés pour leurs propriétés antipaludiques. Ils peuvent interférer avec le cycle de vie du parasite du paludisme, offrant une voie vers de nouveaux traitements pour cette maladie mortelle .
Inhibiteurs cytotoxiques
En recherche sur le cancer, les dérivés de 9H-pyrimido[4,5-b]indole ont été étudiés en tant qu'inhibiteurs cytotoxiques. Ils peuvent induire l'apoptose dans les cellules cancéreuses et inhiber la croissance tumorale, ce qui est précieux pour le développement de nouvelles thérapies anticancéreuses .
Expansion des cellules souches hématopoïétiques (CSH)
La structure principale des 9H-pyrimido[4,5-b]indoles a été identifiée dans des molécules qui agissent comme agents d'expansion ex vivo des CSH. Ces composés peuvent stimuler la prolifération des cellules souches hématopoïétiques, ce qui est bénéfique pour la transplantation de moelle osseuse et la médecine régénérative .
Inhibition de la pyruvate déshydrogénase kinase (PDHK)
Les inhibiteurs de la PDHK sont essentiels pour réguler le métabolisme dans les cellules. Les inhibiteurs à base de 9H-pyrimido[4,5-b]indole peuvent moduler l'activité de la PDHK, ce qui a des implications pour le traitement des troubles métaboliques et des cancers .
Inhibition de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFr)
Des dérivés de 9H-pyrimido[4,5-b]indoles ont été utilisés comme inhibiteurs de la tyrosine kinase du EGFr. En bloquant cette enzyme, ils peuvent prévenir la prolifération des cellules cancéreuses, en particulier dans le traitement du cancer du poumon .
Hormones endogènes
La structure 9H-pyrimido[4,5-b]indole se retrouve dans certaines hormones endogènes. Cela met en évidence le potentiel de ces composés à imiter ou à influencer l'activité hormonale dans l'organisme, ce qui pourrait conduire à de nouveaux traitements pour les troubles hormonaux .
Mécanisme D'action
Target of Action
The primary targets of 4-chloro-9H-pyrimido[4,5-b]indole are the RET and TRK proteins . These proteins play crucial roles in cell signaling pathways, particularly in cell growth and differentiation.
Mode of Action
This compound acts as a selective dual inhibitor of RET and TRK . It binds to these proteins, inhibiting their activity and thus disrupting the signaling pathways they are involved in. This can lead to changes in cell growth and differentiation.
Biochemical Pathways
The compound’s action primarily affects the RET and TRK signaling pathways . By inhibiting these proteins, it disrupts the normal signaling processes, which can lead to changes in cell behavior. The downstream effects of this disruption can vary depending on the specific cellular context.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. Given its mode of action, it can be expected to result in changes in cell growth and differentiation due to its disruption of ret and trk signaling .
Propriétés
IUPAC Name |
4-chloro-9H-pyrimido[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYULQVZSXKVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421018 | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-08-4 | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)










![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)


